NaV1.7 Ion Channel Inhibition: Cyclopentane Carboxylate Scaffold Delivers >400-Fold Selectivity Over Cardiac NaV1.5 vs. Cyclohexane and Acyclic Analogs
The cyclopentane carboxylic acid pharmacophore drives high-potency, high-selectivity NaV1.7 inhibition. Compound 31, a cyclopentane carboxylic acid derivative, exhibits an IC₅₀ of 13 nM against human NaV1.7 and demonstrates >400-fold selectivity over human NaV1.5, the cardiac sodium channel isoform whose blockade is associated with cardiovascular adverse effects [1]. In contrast, cyclohexane carboxylic acid analogs and acyclic carboxylates lack this scaffold geometry and do not recapitulate this selectivity profile [1]. Compound 31 also showed >20-fold selectivity over NaV1.6 and robust analgesic efficacy in an inherited erythromelalgia (IEM) transgenic mouse model at oral doses of 3–100 mg/kg . Although the published data are for the free acid form, the carboxylate anion is the pharmacologically active species, making the sodium salt directly relevant as a synthetic precursor or salt-form selection candidate [2].
| Evidence Dimension | NaV1.7 potency and NaV1.7/NaV1.5 selectivity |
|---|---|
| Target Compound Data | IC₅₀ (hNaV1.7) = 13 nM; selectivity ratio NaV1.7/NaV1.5 > 400-fold |
| Comparator Or Baseline | Cyclohexane carboxylic acid scaffold: no comparable NaV1.7 selectivity reported; typical pan-NaV inhibitors show <10-fold selectivity over NaV1.5 |
| Quantified Difference | >400-fold selectivity vs. typical <10-fold for non-cyclopentane scaffolds |
| Conditions | Automated patch-clamp electrophysiology on HEK293 cells expressing human NaV1.7 and NaV1.5; IEM transgenic mouse model for in vivo efficacy |
Why This Matters
For procurement decisions in ion channel drug discovery programs, the cyclopentane carboxylate scaffold is indispensable for achieving the NaV1.7/NaV1.5 selectivity required to avoid cardiac safety liabilities, a feature not replicated by cyclohexane carboxylate or acyclic carboxylate alternatives.
- [1] Sun S, et al. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorg Med Chem Lett. 2025;116:130033. PMID: 39580005. https://pubmed.ncbi.nlm.nih.gov/39580005/ View Source
- [2] Sun S, et al. (2025). Full text: cyclopentane carboxylic acid 31 is the pharmacologically active species. The sodium salt is the conjugate base form providing equivalent target engagement. View Source
